molecular formula C17H13ClN4O2S2 B2815837 1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea CAS No. 922698-15-5

1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2815837
CAS No.: 922698-15-5
M. Wt: 404.89
InChI Key: DFGPYWRIRZVLDN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a urea moiety

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the thiadiazole intermediate with 4-chlorophenyl isocyanate, forming the desired urea derivative.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.

    Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: It is explored for its use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways Involved: The pathways affected by the compound can include signal transduction, apoptosis, and cell proliferation, depending on the specific biological context.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and 1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)thiourea share structural similarities.

    Uniqueness: The presence of the urea moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S2/c18-12-6-8-13(9-7-12)19-15(24)20-16-21-22-17(26-16)25-10-14(23)11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGPYWRIRZVLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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